3-amino-2-(methylthio)quinazolin-4(3H)-one
Overview
Description
3-amino-2-(methylthio)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features an amino group at the 3-position, a methylthio group at the 2-position, and a quinazolinone core, making it a unique and valuable molecule in medicinal chemistry.
Mechanism of Action
Target of Action
Similar quinazoline derivatives have been reported for their antibacterial, antifungal, anti-hiv, anthelmintic, cns depressant, and antitubercular activities . Therefore, it’s plausible that 3-amino-2-(methylthio)quinazolin-4(3H)-one may interact with similar targets.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function and resulting in its observed biological activities .
Biochemical Pathways
Given the reported activities of similar compounds, it’s likely that this compound may affect multiple pathways related to its targets .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may exert its effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(methylthio)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a thiol compound.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as formic acid or formamide, to form the quinazolinone core.
Substitution: The methylthio group is introduced at the 2-position through a nucleophilic substitution reaction using a methylthiolating agent like methylthiol chloride.
Amination: The amino group is introduced at the 3-position through an amination reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Catalysts and automated processes may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(methylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline using reducing agents like sodium borohydride.
Substitution: The amino and methylthio groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3-amino-2-(methylthio)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)quinazolin-4(3H)-one: Lacks the amino group at the 3-position.
3-aminoquinazolin-4(3H)-one: Lacks the methylthio group at the 2-position.
2-aminoquinazolin-4(3H)-one: Lacks both the methylthio group and the amino group at the 3-position.
Uniqueness
3-amino-2-(methylthio)quinazolin-4(3H)-one is unique due to the presence of both the amino group at the 3-position and the methylthio group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-2-methylsulfanylquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-14-9-11-7-5-3-2-4-6(7)8(13)12(9)10/h2-5H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIRPPABZOKWCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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